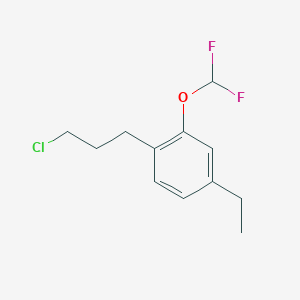
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethylbenzene is a useful research compound. Its molecular formula is C12H15ClF2O and its molecular weight is 248.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-ethylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound can be described by the following structural formula:
This structure features a chloropropyl group, a difluoromethoxy group, and an ethylbenzene moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, impacting metabolic pathways.
- Receptor Modulation : The compound may influence adrenergic receptors, as seen in related studies where similar compounds exhibited antagonistic properties against α1-adrenergic receptors .
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, reducing oxidative stress in cellular models .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
-
Study on Enzyme Inhibition :
A study focused on the inhibitory effects of related compounds on specific metabolic enzymes. Results indicated that similar compounds could inhibit enzyme activity by competing with substrate binding sites. This suggests a potential for therapeutic applications in metabolic disorders. -
Antioxidant Effects :
In a cellular model, this compound demonstrated significant antioxidant activity by reducing levels of reactive oxygen species (ROS). This was measured using assays that quantify oxidative stress markers, indicating its potential use in conditions associated with oxidative damage. -
Receptor Interaction Analysis :
Research involving receptor binding assays showed that the compound could modulate adrenergic receptor activity. This aligns with findings from similar compounds that exhibit antagonistic effects on α1 receptors, suggesting a mechanism for cardiovascular effects.
Properties
Molecular Formula |
C12H15ClF2O |
|---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H15ClF2O/c1-2-9-5-6-10(4-3-7-13)11(8-9)16-12(14)15/h5-6,8,12H,2-4,7H2,1H3 |
InChI Key |
DTNZNJWJEZXISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CCCCl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















